Cas no 162012-72-8 (7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one)

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one structure
162012-72-8 structure
Product name:7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
CAS No:162012-72-8
MF:C9H8N2O3
MW:192.1714
MDL:MFCD08458441
CID:65630
PubChem ID:135609952

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 6-METHOXY-7-HYDROXYQUINAZOLIN-4-ONE
    • 7-hydroxy-6-methoxy-1H-quinazolin-4-one
    • 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
    • 7-hydroxy-6-methoxy-4(3H)-Quinazolinone
    • 7-Hydroxy-6-Methoxy-3,4-d...
    • 6-Methoxy-7-Hydroxyquinazoline-4-One
    • 6-methoxy-7-hydydroxyquinazoline-4-one
    • 7-Hydroxy-6-methoxy-3H-quinazolin-4-one
    • 7-hydroxy-6-methoxyquinazolin-4(1H)-one
    • 7-hydroxy-6-methoxyquinazolin-4(3H)-one
    • 4(3H)-Quinazolinone,7-hydroxy-6-methoxy-
    • 4(3H)-QUINAZOLINONE, 7-HYDROXY-6-METHOXY-
    • ZHLRYPLSYOYNQM-UHFFFAOYSA-N
    • FCH861494
    • PB10563
    • BC677956
    • GS-6479
    • 162012-72-8
    • FT-0687679
    • MFCD22421589
    • CS-0050018
    • 7-hydroxy-6-methoxyquinazolin-4-(3H)-one
    • A810326
    • DTXSID80597261
    • AKOS015998774
    • GS-3778
    • S10435
    • SCHEMBL298221
    • MFCD08458441
    • AM20090779
    • SY007916
    • AKOS000282903
    • 4-hydroxy-6-methoxy-3H-quinazolin-7-one
    • DB-064430
    • 7-Hydroxy-6-methoxy-4(3H)-quinazolinone;
    • MDL: MFCD08458441
    • Inchi: 1S/C9H8N2O3/c1-14-8-2-5-6(3-7(8)12)10-4-11-9(5)13/h2-4,12H,1H3,(H,10,11,13)
    • InChI Key: ZHLRYPLSYOYNQM-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])[H])C1=C(C([H])=C2C(C(N([H])C([H])=N2)=O)=C1[H])O[H]

Computed Properties

  • Exact Mass: 192.05300
  • Monoisotopic Mass: 192.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.9
  • XLogP3: 0.3

Experimental Properties

  • Color/Form: No data available
  • Density: 1.3±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 420.0±55.0°C at 760 mmHg
  • Flash Point: 207.3±26.5 °C
  • PSA: 75.21000
  • LogP: 0.63730

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one Security Information

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M76290-1g
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
162012-72-8 97%
1g
¥103.0 2022-04-27
eNovation Chemicals LLC
D404363-10g
6-METHOXY-7-HYDROXYQUINAZOLIN-4-ONE
162012-72-8 97%
10g
$450 2024-06-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00654-25G
7-hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
162012-72-8 97%
25g
¥ 1,056.00 2023-03-15
Ambeed
A152814-1g
6-Methoxy-7-hydroxyquinazolin-4-one
162012-72-8 97%
1g
$12.0 2025-03-04
Ambeed
A152814-100g
6-Methoxy-7-hydroxyquinazolin-4-one
162012-72-8 97%
100g
$570.0 2025-03-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EI365-20g
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
162012-72-8 97%
20g
1516.0CNY 2021-07-13
TRC
H946515-250mg
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
162012-72-8
250mg
$ 184.00 2023-09-07
Ambeed
A152814-5g
6-Methoxy-7-hydroxyquinazolin-4-one
162012-72-8 97%
5g
$42.0 2025-03-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H174630-1g
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
162012-72-8 97%
1g
¥101.90 2023-09-02
eNovation Chemicals LLC
D404363-25g
6-METHOXY-7-HYDROXYQUINAZOLIN-4-ONE
162012-72-8 97%
25g
$800 2024-06-05

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one Related Literature

Additional information on 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one

Introduction to 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one (CAS No. 162012-72-8)

7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one (CAS No. 162012-72-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective properties.

The molecular structure of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one consists of a quinazoline ring system with a hydroxyl group at the 7-position and a methoxy group at the 6-position. These functional groups play crucial roles in modulating the compound's pharmacological properties and its interactions with biological targets. The presence of the hydroxyl group can enhance the compound's solubility and improve its bioavailability, while the methoxy group can influence its binding affinity to specific receptors.

Recent studies have highlighted the potential of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one as a lead compound for the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.

In addition to its antitumor properties, 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one has also shown promise in neurodegenerative disease research. A study conducted by researchers at the University of California, San Francisco, found that this compound can protect neurons from oxidative stress and reduce inflammation in models of Parkinson's disease and Alzheimer's disease. The neuroprotective effects are attributed to its ability to modulate microglial activation and reduce the production of pro-inflammatory cytokines.

The pharmacokinetic profile of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one has been extensively studied to optimize its therapeutic potential. Preclinical data indicate that this compound has favorable oral bioavailability and a long half-life, making it suitable for chronic administration. Furthermore, it exhibits low toxicity in animal models, suggesting a wide therapeutic window and reduced risk of adverse effects.

In terms of clinical development, several derivatives of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one are currently being evaluated in preclinical studies for their efficacy and safety. These derivatives have been designed to enhance specific pharmacological properties such as potency, selectivity, and metabolic stability. For example, one derivative has shown improved brain penetration and sustained release properties, making it a promising candidate for treating central nervous system disorders.

The synthesis of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one involves multi-step reactions starting from readily available starting materials. A typical synthetic route includes the condensation of an appropriate amine with an aldehyde or ketone followed by cyclization to form the quinazoline ring. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for large-scale pharmaceutical development.

In conclusion, 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one (CAS No. 162012-72-8) represents a promising lead compound with diverse biological activities and therapeutic potential. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for various applications in medicine. As new findings emerge, this compound is likely to play an increasingly important role in the development of novel drugs for treating cancer and neurodegenerative diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:162012-72-8)7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
Purity:99%
Quantity:100g
Price ($):513.0